molecular formula C5H10N6 B12893842 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide

5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide

Cat. No.: B12893842
M. Wt: 154.17 g/mol
InChI Key: ZKXDDQIORHRRKE-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is unique due to its specific substitution pattern and the presence of the carboximidhydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

N',5-diamino-3-methylpyrazole-1-carboximidamide

InChI

InChI=1S/C5H10N6/c1-3-2-4(6)11(10-3)5(7)9-8/h2H,6,8H2,1H3,(H2,7,9)

InChI Key

ZKXDDQIORHRRKE-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN(C(=C1)N)/C(=N/N)/N

Canonical SMILES

CC1=NN(C(=C1)N)C(=NN)N

Origin of Product

United States

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